molecular formula C14H13Cl2NO3S B7499242 N-(3,5-dichlorophenyl)-4-methoxy-3-methylbenzenesulfonamide

N-(3,5-dichlorophenyl)-4-methoxy-3-methylbenzenesulfonamide

Cat. No. B7499242
M. Wt: 346.2 g/mol
InChI Key: DLDRRALVJNNAFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,5-dichlorophenyl)-4-methoxy-3-methylbenzenesulfonamide, also known as DCM, is a sulfonamide compound that has been widely used in scientific research. DCM is a white crystalline powder that is soluble in organic solvents such as chloroform, acetone, and ethyl acetate.

Mechanism of Action

N-(3,5-dichlorophenyl)-4-methoxy-3-methylbenzenesulfonamide is thought to inhibit ion channels and transporters by binding to a specific site on the protein. The binding of N-(3,5-dichlorophenyl)-4-methoxy-3-methylbenzenesulfonamide causes a conformational change in the protein, which leads to a decrease in its activity. The exact mechanism of action of N-(3,5-dichlorophenyl)-4-methoxy-3-methylbenzenesulfonamide is still being studied.
Biochemical and Physiological Effects:
N-(3,5-dichlorophenyl)-4-methoxy-3-methylbenzenesulfonamide has been shown to have a variety of biochemical and physiological effects. It has been shown to decrease the activity of ENaC and CFTR, which are important for salt and water transport in the body. N-(3,5-dichlorophenyl)-4-methoxy-3-methylbenzenesulfonamide has also been shown to inhibit the activity of Nav1.7, which is involved in pain sensation. In addition, N-(3,5-dichlorophenyl)-4-methoxy-3-methylbenzenesulfonamide has been shown to affect the function of transporters such as OAT and OCT, which are important for drug metabolism and elimination.

Advantages and Limitations for Lab Experiments

One advantage of using N-(3,5-dichlorophenyl)-4-methoxy-3-methylbenzenesulfonamide in lab experiments is its high potency. N-(3,5-dichlorophenyl)-4-methoxy-3-methylbenzenesulfonamide has been shown to be effective at low concentrations, which makes it a useful tool for studying ion channels and transporters. Another advantage is its selectivity. N-(3,5-dichlorophenyl)-4-methoxy-3-methylbenzenesulfonamide has been shown to selectively inhibit certain ion channels and transporters, which allows researchers to study their specific functions. One limitation of using N-(3,5-dichlorophenyl)-4-methoxy-3-methylbenzenesulfonamide is its potential toxicity. N-(3,5-dichlorophenyl)-4-methoxy-3-methylbenzenesulfonamide has been shown to be toxic to some cell types, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on N-(3,5-dichlorophenyl)-4-methoxy-3-methylbenzenesulfonamide. One direction is to study its effects on other ion channels and transporters. N-(3,5-dichlorophenyl)-4-methoxy-3-methylbenzenesulfonamide has been shown to inhibit several important ion channels and transporters, but its effects on other proteins are still unknown. Another direction is to study the structure-activity relationship of N-(3,5-dichlorophenyl)-4-methoxy-3-methylbenzenesulfonamide. By modifying the structure of N-(3,5-dichlorophenyl)-4-methoxy-3-methylbenzenesulfonamide, researchers may be able to create more potent and selective inhibitors of ion channels and transporters. Finally, researchers may also study the potential therapeutic applications of N-(3,5-dichlorophenyl)-4-methoxy-3-methylbenzenesulfonamide. Its ability to inhibit ion channels and transporters may make it a useful tool for treating diseases such as hypertension, cystic fibrosis, and pain.

Synthesis Methods

N-(3,5-dichlorophenyl)-4-methoxy-3-methylbenzenesulfonamide can be synthesized by reacting 3,5-dichloroaniline with 4-methoxy-3-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or chloroform. The resulting product is then purified by recrystallization or column chromatography.

Scientific Research Applications

N-(3,5-dichlorophenyl)-4-methoxy-3-methylbenzenesulfonamide has been used in scientific research as a tool to study ion channels and transporters. It has been shown to inhibit the activity of several ion channels, including the epithelial sodium channel (ENaC), the cystic fibrosis transmembrane conductance regulator (CFTR), and the voltage-gated sodium channel (Nav1.7). N-(3,5-dichlorophenyl)-4-methoxy-3-methylbenzenesulfonamide has also been used to study the function of transporters such as the organic anion transporter (OAT) and the organic cation transporter (OCT).

properties

IUPAC Name

N-(3,5-dichlorophenyl)-4-methoxy-3-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13Cl2NO3S/c1-9-5-13(3-4-14(9)20-2)21(18,19)17-12-7-10(15)6-11(16)8-12/h3-8,17H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLDRRALVJNNAFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC(=CC(=C2)Cl)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13Cl2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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